molecular formula C26H27N3O2 B1231459 2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide

2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide

Cat. No. B1231459
M. Wt: 413.5 g/mol
InChI Key: KQLMVEHHUCOXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide is a member of biphenyls.

Scientific Research Applications

Synthesis and Thermal Behavior

Krzyżak, Szczęśniak-Sięga, and Malinka (2013) synthesized a series of compounds structurally related to 2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide. These compounds showed dynamic proton transfer between tautomeric forms, suggesting potential in material science for their unique thermal properties (Krzyżak et al., 2013).

Antibacterial Activity

A study by Hussain et al. (2018) explored the antibacterial activity of derivatives including elements similar to 2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide. These compounds exhibited good antibacterial activity against various bacterial strains, indicating their potential as new drug candidates (Hussain et al., 2018).

Tyrosinase and Melanin Inhibition

Raza et al. (2019) synthesized N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showed potential as tyrosinase and melanin inhibitors. This suggests applications in skin depigmentation treatments (Raza et al., 2019).

Potential in Alzheimer's Disease Treatment

Hussain et al. (2016) synthesized compounds with structural similarities to 2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide, showing potential as therapeutic agents for Alzheimer's disease due to their butyrylcholinesterase enzyme inhibition activity (Hussain et al., 2016).

Antimicrobial and Antiacetylcholinesterase Activity

Rao et al. (2019) synthesized N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides showing significant antimicrobial and antiacetylcholinesterase activities, highlighting their potential in therapeutic applications (Rao et al., 2019).

properties

Product Name

2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-N-(2-phenylphenyl)propanamide

InChI

InChI=1S/C26H27N3O2/c1-20(28-16-18-29(19-17-28)26(31)22-12-6-3-7-13-22)25(30)27-24-15-9-8-14-23(24)21-10-4-2-5-11-21/h2-15,20H,16-19H2,1H3,(H,27,30)

InChI Key

KQLMVEHHUCOXRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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